REACTION_SMILES
|
[CH2:43]([Cl:44])[Cl:45].[CH3:36][S:37]([CH3:38])=[O:39].[CH3:40][C:41]#[N:42].[CH3:46][CH2:47][O:48][CH2:49][CH3:50].[F:15][c:16]1[c:17]([S:26](=[O:27])(=[O:28])[Cl:29])[c:18]([C:22]([F:23])([F:24])[F:25])[cH:19][cH:20][cH:21]1.[NH2:1][c:2]1[n:3][n:4]2[c:5]([O:13][CH3:14])[n:6][cH:7][c:8]([O:11][CH3:12])[c:9]2[n:10]1.[cH:30]1[cH:31][cH:32][n:33][cH:34][cH:35]1>>[NH:1]([c:2]1[n:3][n:4]2[c:5]([O:13][CH3:14])[n:6][cH:7][c:8]([O:11][CH3:12])[c:9]2[n:10]1)[S:26]([c:17]1[c:16]([F:15])[cH:21][cH:20][cH:19][c:18]1[C:22]([F:23])([F:24])[F:25])(=[O:27])=[O:28]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CS(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(Cl)c1c(F)cccc1C(F)(F)F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1cnc(OC)n2nc(N)nc12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccncc1
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cnc(OC)n2nc(NS(=O)(=O)c3c(F)cccc3C(F)(F)F)nc12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |